molecular formula C7H6BrNO B13504317 5-Amino-2-bromobenzaldehyde

5-Amino-2-bromobenzaldehyde

Cat. No.: B13504317
M. Wt: 200.03 g/mol
InChI Key: QTEHOADNTBMPDY-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO . It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 5th position and a bromine atom at the 2nd position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-amino benzaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-nitrobenzaldehyde is reduced to 2-amino benzaldehyde using an iron powder/glacial acetic acid system. This intermediate is then brominated using bromine to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under catalytic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-bromobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

5-amino-2-bromobenzaldehyde

InChI

InChI=1S/C7H6BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2

InChI Key

QTEHOADNTBMPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C=O)Br

Origin of Product

United States

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